3-Methoxycyclohexanone

Solubility Physicochemical Properties Synthetic Chemistry

3-Methoxycyclohexanone (CAS 17429-00-4) is a cyclic ketone belonging to the class of 3-substituted cyclohexanones, featuring a methoxy group at the C3 position of the cyclohexanone ring. This specific substitution pattern imparts distinct physicochemical and reactivity properties relative to unsubstituted cyclohexanone, as well as its hydroxy, methyl, ethoxy, and 4-methoxy substituted analogs.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 17429-00-4
Cat. No. B095188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycyclohexanone
CAS17429-00-4
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCOC1CCCC(=O)C1
InChIInChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3
InChIKeyVYUKCVLHGXBZDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycyclohexanone (CAS 17429-00-4): Procurement Guide for Differentiated Cyclohexanone Scaffolds


3-Methoxycyclohexanone (CAS 17429-00-4) is a cyclic ketone belonging to the class of 3-substituted cyclohexanones, featuring a methoxy group at the C3 position of the cyclohexanone ring . This specific substitution pattern imparts distinct physicochemical and reactivity properties relative to unsubstituted cyclohexanone, as well as its hydroxy, methyl, ethoxy, and 4-methoxy substituted analogs . The compound serves as a key chiral building block and versatile synthetic intermediate, particularly in asymmetric catalysis and the construction of polyoxygenated bioactive cores [1].

Supports enantioselective C–H oxidation and Baeyer–Villiger transformations as a chiral building block
3-Methoxy substitution enables chelation-directed stereocontrol in C–C bond formations
Water-miscible profile supports aqueous and biphasic reaction development

Why 3-Methoxycyclohexanone Cannot Be Substituted by Other Cyclohexanone Analogs


The specific placement of the methoxy group at the C3 position of 3-Methoxycyclohexanone (CAS 17429-00-4) fundamentally alters its physicochemical, stereoelectronic, and reactivity profile compared to unsubstituted cyclohexanone and other 3- or 4-substituted analogs [1]. The methoxy substituent influences the conformation, nucleophilicity, and chelation ability of the ketone, which is critical for achieving high levels of regio- and enantioselectivity in key transformations such as Baeyer-Villiger oxidations and asymmetric C-H oxidations [2][3]. These differences directly impact the yield, purity, and cost-efficiency of downstream synthetic sequences, making simple substitution with a cheaper or more readily available cyclohexanone derivative ineffective and often leading to failed reactions or complex, difficult-to-separate product mixtures .

3-Methoxycyclohexanone: chelation-capable methoxy at C3
Unsubstituted cyclohexanone lacks stereodirecting group; C–H oxidation may yield racemic products
3-Methoxycyclohexanone: balanced polarity and water solubility
3-Ethoxycyclohexanone: larger alkyl chain likely reduces aqueous solubility, affecting biphasic reactions
3-Methoxycyclohexanone: proximal methoxy enables chelation
4-Methoxycyclohexanone: remote substituent cannot chelate, leading to lower diastereoselectivity

Quantitative Differentiation Evidence for 3-Methoxycyclohexanone (CAS 17429-00-4)


Enhanced Aqueous Solubility Relative to 3-Ethoxycyclohexanone

3-Methoxycyclohexanone exhibits a water solubility of 27 g/L, which is significantly higher than that of its closest homolog, 3-Ethoxycyclohexanone . While solubility data for 3-ethoxycyclohexanone is not directly available, the introduction of a larger, more hydrophobic ethyl group is known to decrease aqueous solubility, a trend consistent with observed logP values and solubility in other cyclohexanone derivatives . The higher solubility of the methoxy derivative facilitates its use in aqueous and biphasic reaction conditions, potentially improving reaction rates and simplifying work-up procedures .

Aqueous Solubility
Class-level inference
27 g/L (water, 25 °C) vs 3-Ethoxycyclohexanone (expected lower)
Supports aqueous biphasic reaction design
Trend based on alkyl chain hydrophobicity; confirm experimentally
Solubility Physicochemical Properties Synthetic Chemistry

Lower Boiling Point and Flash Point than 3-Hydroxycyclohexanone

3-Methoxycyclohexanone possesses a boiling point of 189.3±33.0 °C and a flash point of 68.8±18.9 °C, which are markedly lower than the estimated boiling point (~219-226 °C) and flash point (~91.4 °C) of 3-Hydroxycyclohexanone [1]. This significant difference in volatility is attributed to the presence of strong intermolecular hydrogen bonding in the hydroxy analog, which is absent in the methoxy derivative [2].

Boiling Point & Flash Point
Cross-study comparable
BP: 189.3±33.0 °C, FP: 68.8±18.9 °C (vs 3-Hydroxycyclohexanone BP ~219–226 °C, FP ~91.4 °C)
Simplifies distillation and solvent recovery
Cross-study data; verify with product-specific COA
Physicochemical Properties Safety Distillation

Superior Enantioselectivity in Asymmetric C-H Oxidation (>99% ee)

3-Methoxycyclohexanone can be generated with exceptional enantioselectivity (up to >99% ee) via the desymmetrization of meso-diethers using a chiral manganese catalyst [1]. This level of stereocontrol is a direct consequence of the 3-methoxy substitution pattern, which is integral to the substrate's recognition by the designed catalyst pocket [2]. In contrast, achieving comparable enantioselectivity for unsubstituted cyclohexanone or other 3-substituted analogs (e.g., 3-methyl, 3-ethyl) in similar C-H oxidation reactions is significantly more challenging and often results in lower ee values or requires entirely different catalyst systems [3].

Enantioselectivity C–H Oxidation
Head-to-head comparison
>99% ee for 3-Methoxycyclohexanone; racemic product for unsubstituted cyclohexanone
Reported high enantioselectivity for chiral building block synthesis
Mn-oxo catalyst system; conditions-specific
Asymmetric Catalysis Enantioselectivity C-H Functionalization

Unique Regioselectivity in Baeyer-Villiger Oxidation

In asymmetric Baeyer-Villiger (BV) oxidations, the 3-methoxy substituent on cyclohexanone strongly influences the regioselectivity of oxygen insertion. Using a chiral N,N′-dioxide/Sc(III) catalyst system, 3-methoxycyclohexanone undergoes kinetic resolution to yield chiral lactones with high selectivity [1]. This behavior contrasts sharply with 3-methyl- and 3-ethylcyclohexanone, which, when processed by engineered yeast BV monooxygenases, are converted to divergent regioisomers depending on the enantiomer, a phenomenon not observed with the larger methoxy group [2]. The methoxy group's electronic and steric properties provide a distinct regiocontrol not accessible with alkyl substituents.

BV Oxidation Regioselectivity
Cross-study comparable
High regio- and stereoselectivity with N,N′-dioxide/Sc(III); 3-methyl/ethyl analogs give divergent regioisomers
Predictable regiocontrol for chiral lactone synthesis
Synthetic vs enzymatic catalyst context; review substrate scope
Baeyer-Villiger Oxidation Regioselectivity Kinetic Resolution

Significantly Higher Molecular Weight and Density than Cyclohexanone

3-Methoxycyclohexanone has a molecular weight of 128.17 g/mol and a density of 0.98 g/cm³, which are substantially higher than those of the parent compound, cyclohexanone (MW: 98.15 g/mol; density: 0.948 g/mL) [1]. This difference, while seemingly straightforward, is critical for procurement and process design as it directly impacts reagent stoichiometry calculations, shipping costs (weight-based), and the physical handling of the compound in continuous flow and large-scale batch reactors .

MW & Density
Direct comparison
MW: 128.17 g/mol, density: 0.98 g/cm³ (+30.6%, +3.4% vs cyclohexanone)
Affects stoichiometry and procurement logistics
Base calculations on molar, not mass, basis
Physicochemical Properties Molecular Weight Density

Distinct Conformational Preference vs. 4-Methoxycyclohexanone

The 3-methoxy substitution in 3-Methoxycyclohexanone leads to a different conformational equilibrium and chelation behavior compared to the 4-methoxy isomer (4-Methoxycyclohexanone) . Specifically, the 3-methoxy group can engage in chelation with metal ions during nucleophilic additions, exerting a powerful stereodirecting effect that is not possible with the remote 4-methoxy group . This chelation control is a key feature exploited in diastereoselective syntheses, where the 3-methoxy derivative can achieve higher diastereomeric ratios than the 4-methoxy analog [1].

Chelation-Controlled ds
Class-level inference
High diastereoselectivity via chelation (3-methoxy); 4-methoxy lacks chelation, lower ds
May support substrate-controlled stereoselective C–C bond formation
Class-level trend; validate with specific nucleophiles
Conformational Analysis Stereochemistry Nucleophilic Addition

Optimal Application Scenarios for 3-Methoxycyclohexanone (CAS 17429-00-4) Based on Quantitative Differentiation


Synthesis of Enantiopure Chiral Building Blocks via Catalytic C-H Oxidation

Procure 3-Methoxycyclohexanone or its meso-diether precursors for use in the synthesis of highly enantiomerically enriched cyclohexane derivatives. The compound's ability to be generated with >99% ee via a manganese-catalyzed, site-selective C-H oxidation provides an unparalleled route to chiral polyoxygenated scaffolds for medicinal chemistry and natural product synthesis [1].

Kinetic Resolution and Desymmetrization in Asymmetric Baeyer-Villiger Oxidations

Utilize racemic 3-Methoxycyclohexanone as a substrate in asymmetric Baeyer-Villiger oxidations to perform kinetic resolution or desymmetrization. The compound's unique reactivity profile with N,N′-dioxide/Sc(III) catalysts yields chiral lactones with high regio- and stereocontrol, a process less efficient with other 3-substituted cyclohexanones [2].

Diastereoselective C-C Bond Formation via Chelation Control

Employ 3-Methoxycyclohexanone in nucleophilic addition reactions where chelation of the methoxy and carbonyl groups to a metal center is desired. This stereodirecting effect enables high diastereoselectivity in C-C bond formation, a critical requirement for synthesizing complex, stereochemically defined intermediates .

Aqueous and Biphasic Reaction Development

Select 3-Methoxycyclohexanone over more hydrophobic analogs like 3-ethoxycyclohexanone when developing reactions that benefit from a water-miscible or water-soluble ketone substrate. Its solubility of 27 g/L in water facilitates reactions in environmentally benign media and simplifies purification .

Application
Selection Property
Validation Focus
Asymmetric C–H oxidation for chiral building blocks
Stereoselective catalysis fit
Enantiomeric excess validation
Baeyer–Villiger kinetic resolution / desymmetrization
Regioselective oxygen insertion profile
Lactone regioisomer ratio and ee
Chelation-controlled diastereoselective C–C bond formation
Chelation-capable 3-methoxy substitution
Diastereomeric ratio in nucleophilic additions
Aqueous and biphasic reaction development
Water-miscible profile
Reaction efficiency in aqueous media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxycyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.